molecular formula C11H10Cl2O2 B1453526 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde CAS No. 883532-17-0

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B1453526
CAS No.: 883532-17-0
M. Wt: 245.1 g/mol
InChI Key: ILWCNDOTANGQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:

3,5-Dichloro-2-hydroxybenzaldehyde+CyclopropylmethanolBase, RefluxThis compound\text{3,5-Dichloro-2-hydroxybenzaldehyde} + \text{Cyclopropylmethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3,5-Dichloro-2-hydroxybenzaldehyde+CyclopropylmethanolBase, Reflux​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or column chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms and cyclopropylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropylmethoxy group.

    3,5-Dichloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

3,5-dichloro-2-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-9-3-8(5-14)11(10(13)4-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWCNDOTANGQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.